Ac-DNLD-AMC

Description

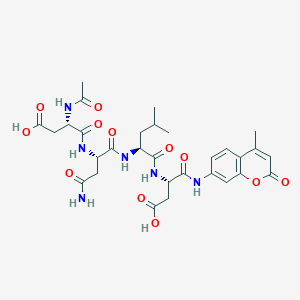

Structure

2D Structure

Properties

IUPAC Name |

(3S)-3-acetamido-4-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N6O12/c1-13(2)7-18(34-29(46)19(10-23(31)38)35-30(47)20(11-24(39)40)32-15(4)37)28(45)36-21(12-25(41)42)27(44)33-16-5-6-17-14(3)8-26(43)48-22(17)9-16/h5-6,8-9,13,18-21H,7,10-12H2,1-4H3,(H2,31,38)(H,32,37)(H,33,44)(H,34,46)(H,35,47)(H,36,45)(H,39,40)(H,41,42)/t18-,19-,20-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRRXVTUFUKLDZ-TUFLPTIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N6O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Ac-DNLD-AMC Cleavage by Caspase-3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic cleavage of the fluorogenic substrate Ac-DNLD-AMC by caspase-3, a key executioner enzyme in the apoptotic cascade. This document details the molecular mechanism of this interaction, presents quantitative kinetic data, outlines a detailed experimental protocol for its measurement, and provides visualizations of the key pathways and processes.

Introduction to Caspase-3 and Substrate Recognition

Caspase-3, a member of the cysteine-aspartic acid protease family, plays a central role in the execution phase of apoptosis. It exists as an inactive zymogen, procaspase-3, which is activated through proteolytic cleavage by initiator caspases like caspase-8 or caspase-9. The active enzyme is a heterodimer composed of two large (p17/p20) and two small (p12) subunits.

The catalytic activity of caspase-3 relies on a Cys-His catalytic dyad within its active site. Specifically, the thiol group of Cysteine-163 acts as a nucleophile, while the imidazole ring of Histidine-121 functions as a general acid-base. Caspase-3 recognizes and cleaves its substrates after a specific four-amino-acid sequence, with a stringent requirement for an aspartic acid residue at the P1 position. While the canonical recognition motif for caspase-3 is DEVD (Asp-Glu-Val-Asp), recent studies have highlighted the DNLD (Asp-Asn-Leu-Asp) sequence as a more selective substrate.

The Molecular Mechanism of this compound Cleavage

The cleavage of this compound by caspase-3 is a two-step enzymatic reaction involving the formation of a covalent intermediate.

-

Nucleophilic Attack: The catalytic dyad, with Cys-163 in its thiolate form, initiates a nucleophilic attack on the carbonyl carbon of the P1 aspartate residue of the this compound substrate. This forms a tetrahedral intermediate.

-

Acyl-Enzyme Intermediate Formation and AMC Release: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond between the P1 aspartate and the AMC (7-amino-4-methylcoumarin) fluorophore. The AMC is released, and an acyl-enzyme intermediate is formed, where the Ac-DNLD portion of the substrate is covalently attached to the Cys-163 residue.

-

Hydrolysis and Enzyme Regeneration: A water molecule, activated by His-121, hydrolyzes the acyl-enzyme intermediate. This releases the Ac-DNLD peptide and regenerates the active enzyme, allowing it to proceed with another catalytic cycle.

The release of the AMC fluorophore results in a significant increase in fluorescence, which can be monitored in real-time to quantify caspase-3 activity.

Structural Basis for DNLD Selectivity

The DNLD sequence confers higher selectivity for caspase-3 over other executioner caspases, such as caspase-7. This selectivity is attributed to specific interactions within the S2 and S3 subsites of the caspase-3 active site. The asparagine (N) at the P3 position of the substrate forms a favorable interaction with the Ser209 residue in the S3 subsite of caspase-3.[1] Furthermore, the leucine (L) at the P2 position fits snugly into the hydrophobic S2 pocket of caspase-3.[1] These interactions contribute to the efficient and selective recognition and cleavage of the DNLD sequence by caspase-3.[1]

Quantitative Data Presentation

The following table summarizes the key quantitative parameters associated with the cleavage of fluorogenic substrates by caspase-3.

| Parameter | Substrate | Value | Reference |

| Michaelis Constant (Km) | Ac-DEVD-AMC | 10 µM | [2] |

| This compound | Similar to Ac-DEVD-AMC* | [1] | |

| Catalytic Rate Constant (kcat) | Ac-DEVD-AMC | Not explicitly found | |

| This compound | Similar to Ac-DEVD-AMC** | [1] | |

| Catalytic Efficiency (kcat/Km) | Ac-DEVD-AMC | Not explicitly found | |

| This compound | Similar to Ac-DEVD-AMC*** | [1] | |

| Excitation Wavelength (AMC) | N/A | 354-380 nm | [3] |

| Emission Wavelength (AMC) | N/A | 442-460 nm | [3] |

*Based on studies indicating that Ac-DNLD-MCA is cleaved as efficiently as Ac-DEVD-MCA by caspase-3, suggesting a similar binding affinity.[1] **As the cleavage efficiency is reported to be similar to that of Ac-DEVD-MCA, it is inferred that the turnover rate is also comparable.[1] ***The overall catalytic efficiency is stated to be similar between Ac-DNLD-MCA and Ac-DEVD-MCA for caspase-3.[1]

Experimental Protocols

This section provides a detailed methodology for a standard in vitro assay to measure the cleavage of this compound by purified active caspase-3.

Materials and Reagents

-

Purified, active recombinant human caspase-3

-

This compound substrate

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer:

-

20 mM HEPES, pH 7.5

-

10% Glycerol

-

2 mM Dithiothreitol (DTT)

-

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorometric microplate reader with excitation and emission filters for AMC

Experimental Procedure

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.

-

Prepare the Assay Buffer fresh before use by adding DTT to the HEPES and glycerol solution.

-

Dilute the purified active caspase-3 to the desired working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer to a final volume of 100 µL.

-

Purified active caspase-3 solution.

-

-

Include appropriate controls:

-

Negative Control: Assay Buffer without caspase-3.

-

Inhibitor Control (Optional): Pre-incubate caspase-3 with a specific inhibitor (e.g., Ac-DNLD-CHO) for 10-15 minutes at room temperature before adding the substrate.

-

-

-

Initiation of the Reaction:

-

Prepare a working solution of this compound by diluting the 10 mM stock in Assay Buffer. The final concentration in the assay should be optimized, but a starting point of 20-50 µM is recommended.

-

Add the this compound working solution to each well to initiate the reaction.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a pre-warmed (37°C) fluorometric microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes.

-

Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the negative control wells) from the values obtained for the experimental wells.

-

Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time.

-

The initial rate of the reaction (V0) can be determined from the linear portion of the curve.

-

To determine kinetic parameters (Km and kcat), the assay should be performed with varying concentrations of the this compound substrate, and the initial rates plotted against substrate concentration, followed by fitting to the Michaelis-Menten equation.

-

Mandatory Visualizations

Signaling Pathway of Caspase-3 Activation

Caption: Caspase-3 activation via extrinsic and intrinsic apoptotic pathways.

Experimental Workflow for this compound Cleavage Assay

Caption: Workflow for measuring this compound cleavage by caspase-3.

Mechanism of this compound Cleavage by Caspase-3

Caption: Catalytic mechanism of this compound cleavage by caspase-3.

References

Ac-DNLD-AMC: A Highly Selective Fluorogenic Substrate for Precise Caspase-3 Activity Monitoring in Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the acetyl-Asp-Asn-Leu-Asp-7-amino-4-methylcoumarin (Ac-DNLD-AMC) fluorogenic substrate and its application in the study of apoptosis. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource on the utility of this compound for the specific and sensitive detection of caspase-3 activity. This document details the underlying mechanism of action, presents key performance data, and provides detailed experimental protocols for its use in both biochemical and cell-based assays.

Introduction to this compound and its Significance in Apoptosis Research

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. A key executioner in the apoptotic cascade is caspase-3, a cysteine-aspartic protease that, once activated, cleaves a specific set of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The measurement of caspase-3 activity is therefore a critical tool for researchers studying apoptosis and for the development of therapeutic agents that modulate this pathway. This compound is a highly specific, fluorogenic substrate designed for the sensitive detection of caspase-3 activity. It consists of a four-amino-acid peptide sequence (DNLD) that is selectively recognized and cleaved by caspase-3. This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. However, upon cleavage by active caspase-3, the AMC moiety is released, resulting in a quantifiable fluorescent signal.

A primary advantage of the DNLD peptide sequence is its remarkable selectivity for caspase-3 over other members of the caspase family, such as caspase-7, -8, and -9.[1] This high specificity is a significant improvement over the more commonly used DEVD peptide sequence, which can be cleaved by other caspases, potentially leading to less precise measurements of caspase-3 activity.[1] The use of this compound allows for the targeted and accurate quantification of caspase-3 activity, making it an invaluable tool for apoptosis research and drug discovery.

Quantitative Data

The following tables summarize the available quantitative data for the DNLD peptide sequence, highlighting its selectivity. For comparative purposes, data for the commonly used DEVD sequence is also provided where available.

Table 1: Inhibitor Specificity of DNLD vs. DEVD Peptide Aldehydes

| Inhibitor | Target Caspase | Apparent Inhibition Constant (Kiapp) (nM) |

| Ac-DNLD-CHO | Caspase-3 | 0.68 |

| Caspase-7 | 55.7 | |

| Caspase-8 | >200 | |

| Caspase-9 | >200 | |

| Ac-DEVD-CHO | Caspase-3 | 0.23 |

| Caspase-7 | 1.6 | |

| Caspase-8 | 9.4 | |

| Caspase-9 | Not Reported |

Data sourced from Yoshimori et al., BMC Pharmacology 2007, 7:8.[1]

Table 2: Substrate Cleavage Specificity of DNLD vs. DEVD Peptide-MCA

| Substrate | Caspase-3 Cleavage | Caspase-7 Cleavage | Caspase-8 Cleavage | Caspase-9 Cleavage |

| Ac-DNLD-MCA | Efficient | Negligible | Negligible | Negligible |

| Ac-DEVD-MCA | Efficient | Efficient | Some | Some |

Data interpretation from Yoshimori et al., BMC Pharmacology 2007, 7:8.[1]

Table 3: Kinetic Parameters of Caspase-3 Substrates

| Substrate | Michaelis Constant (Km) | Catalytic Rate Constant (kcat) |

| This compound | Not Reported | Not Reported |

| Ac-DEVD-AMC | 10 µM | Not Reported |

Table 4: Spectroscopic Properties of Cleaved AMC Fluorophore

| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) |

| 7-amino-4-methylcoumarin (AMC) | 340-360 | 440-460 |

Signaling Pathways and Experimental Workflow Diagrams

Caption: Mechanism of this compound cleavage by active caspase-3, releasing the fluorescent AMC moiety.

References

Unveiling the Executioner: A Technical Guide to the Role of Caspase-3 and its Selective Detection with Ac-DNLD-AMC

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of caspase-3 in programmed cell death and introduces a highly selective fluorogenic substrate, N-Acetyl-Asp-Asn-Leu-Asp-7-amido-4-methylcoumarin (Ac-DNLD-AMC), for its precise detection. We will delve into the molecular mechanisms of caspase-3 activation, provide detailed experimental protocols for its activity measurement, and present a comparative analysis of this compound with the commonly used substrate, Ac-DEVD-AMC.

The Central Role of Caspase-3 in Apoptosis

Caspase-3 is a key executioner enzyme in the apoptotic pathway, the body's primary mechanism for the removal of damaged or unwanted cells.[1][2][3] Its activation is a critical convergence point for both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic signaling cascades.[4][5] Once activated through proteolytic cleavage by initiator caspases, such as caspase-8 and caspase-9, caspase-3 orchestrates the systematic dismantling of the cell.[1][6] It cleaves a specific set of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[2][3] Given its central role, the accurate measurement of caspase-3 activity is crucial for research in cancer, neurodegenerative disorders, and various other diseases.[1][6]

This compound: A Highly Selective Fluorogenic Substrate for Caspase-3

The measurement of caspase-3 activity often relies on the use of fluorogenic substrates. A commonly used substrate is Ac-DEVD-AMC, which is based on the cleavage site of a key caspase-3 target, PARP.[7] However, Ac-DEVD-AMC is also efficiently cleaved by caspase-7, a closely related executioner caspase, which can lead to an overestimation of caspase-3 activity.[7][8]

To address this limitation, this compound has been developed as a more selective fluorogenic substrate for caspase-3. The underlying principle of the assay is the enzymatic cleavage of the tetrapeptide sequence by active caspase-3, which liberates the fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The resulting fluorescence can be quantified to determine caspase-3 activity.

Mechanism of Action

The mechanism of this compound as a fluorogenic substrate for caspase-3 is a straightforward enzymatic reaction.

Data Presentation: Comparative Selectivity of Caspase-3 Substrates

The key advantage of this compound lies in its superior selectivity for caspase-3 over other caspases, particularly caspase-7. This selectivity has been demonstrated in studies comparing the cleavage of Ac-DNLD-MCA (a methylcoumarin amide derivative functionally equivalent to AMC) and Ac-DEVD-MCA by different caspases.

| Substrate | Target Caspase | Relative Cleavage Efficiency by Caspase-3 | Relative Cleavage Efficiency by Caspase-7 | Reference |

| Ac-DNLD-MCA | Caspase-3 | High | Very Low / Negligible | [1] |

| Ac-DEVD-MCA | Caspase-3 / Caspase-7 | High | High | [1] |

As the data indicates, while both substrates are efficiently cleaved by caspase-3, Ac-DNLD-MCA is a very poor substrate for caspase-7, making it a more specific tool for measuring caspase-3 activity.

Further evidence for the selectivity of the DNLD sequence for caspase-3 comes from studies on caspase inhibitors. The inhibitor Ac-DNLD-CHO shows significantly higher potency for caspase-3 compared to caspase-7.

| Inhibitor | Target Caspase | Kiapp (nM) | Selectivity for Caspase-3 over Caspase-7 | Reference |

| Ac-DNLD-CHO | Caspase-3 | 0.68 | ~82-fold | [1] |

| Caspase-7 | 55.7 | [1] | ||

| Ac-DEVD-CHO | Caspase-3 | 0.288 | ~1 | [1] |

| Caspase-7 | 4.48 | [1] |

Experimental Protocols

This section provides a detailed methodology for a standard caspase-3 activity assay using this compound. This protocol is based on established methods for fluorometric caspase assays and incorporates the specific use of the DNLD substrate.

General Workflow of Caspase-3 Activity Assay

The experimental workflow for a caspase-3 activity assay is a multi-step process that begins with sample preparation and culminates in the measurement of fluorescence.

Detailed Methodology

1. Reagent Preparation:

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT. Prepare fresh before use.

-

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10% glycerol, and 10 mM DTT. Prepare fresh before use.

-

This compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C in aliquots, protected from light.

-

AMC Standard Stock Solution: Dissolve 7-amino-4-methylcoumarin in DMSO to a final concentration of 1 mM. Store at -20°C in aliquots, protected from light.

2. Cell Lysate Preparation:

-

Induce apoptosis in your cell line of choice using a known stimulus (e.g., staurosporine, etoposide). Include a negative control of untreated cells.

-

Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-2 x 106 cells).

-

Incubate on ice for 15-30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Lysates can be used immediately or stored at -80°C for later use.

3. Caspase-3 Activity Assay:

-

Prepare a standard curve of free AMC using the AMC Standard Stock Solution diluted in Assay Buffer. A typical range would be from 0 to 10 µM.

-

In a black 96-well microplate, add 50-100 µg of protein lysate to each well. Bring the total volume to 100 µL with Assay Buffer.

-

Include a blank control containing only Assay Buffer.

-

Prepare the substrate solution by diluting the this compound stock solution in Assay Buffer to a final concentration of 50 µM.

-

Initiate the reaction by adding 100 µL of the substrate solution to each well, resulting in a final substrate concentration of 25 µM.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.

4. Data Analysis:

-

Subtract the fluorescence of the blank control from all readings.

-

Use the AMC standard curve to convert the fluorescence readings into the amount of AMC released (in pmol or nmol).

-

Express the caspase-3 activity as the amount of AMC released per unit of time per amount of protein (e.g., pmol AMC/min/mg protein).

Apoptotic Signaling Pathways Leading to Caspase-3 Activation

The activation of caspase-3 is the culmination of two primary signaling pathways: the intrinsic and extrinsic pathways.

Conclusion

The selective measurement of caspase-3 activity is paramount for understanding its role in health and disease. While Ac-DEVD-AMC has been a valuable tool, its lack of specificity can be a significant drawback. This compound emerges as a superior alternative, offering high selectivity for caspase-3. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers, scientists, and drug development professionals to effectively utilize this compound for the precise and reliable quantification of caspase-3 activity, thereby advancing our understanding of apoptosis and the development of novel therapeutics.

References

- 1. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. mpbio.com [mpbio.com]

- 8. weizmann.ac.il [weizmann.ac.il]

A Preliminary Investigation of Caspase-3 Activity Utilizing the Fluorogenic Substrate Ac-DNLD-AMC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary investigation of caspase-3 activity using the novel and selective fluorogenic substrate, Acetyl-Asparaginyl-Leucyl-Aspartyl-7-Amino-4-methylcoumarin (Ac-DNLD-AMC). This document details the underlying principles, experimental protocols, and data interpretation for researchers engaged in apoptosis studies and drug discovery.

Introduction to Caspase-3 and Apoptosis

Caspase-3 is a critical executioner caspase in the apoptotic pathway, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.[1] The activation of caspase-3 is a key event in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2] Given its central role, the measurement of caspase-3 activity is a reliable method for quantifying apoptosis.

Fluorogenic assays provide a sensitive and continuous method for measuring enzyme activity. The substrate this compound is designed for high specificity towards caspase-3. The core principle of this assay is the cleavage of the tetrapeptide sequence DNLD by active caspase-3. This cleavage releases the fluorescent molecule 7-Amino-4-methylcoumarin (AMC), which can be detected by a fluorometer.[3][4] The intensity of the fluorescence is directly proportional to the caspase-3 activity in the sample. While the DEVD sequence is a well-established caspase-3 substrate, the DNLD sequence has been shown to be a highly selective and potent substrate for caspase-3, offering an alternative for specific applications.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to caspase-3 substrates and inhibitors.

Table 1: Comparative Inhibitory Activity of Caspase-3 Peptide Inhibitors

| Inhibitor | Target Caspase | IC₅₀ (nM) | Apparent Kᵢ (nM) |

| Ac-DNLD-CHO | Caspase-3 | 9.89 | 0.680 |

| Ac-DEVD-CHO | Caspase-3 | 4.19 | 0.288 |

| Ac-DNLD-CHO | Caspase-7 | >200 | 55.7 |

| Ac-DEVD-CHO | Caspase-7 | - | - |

| Ac-DNLD-CHO | Caspase-8 | >200 | >200 |

| Ac-DEVD-CHO | Caspase-8 | - | - |

| Ac-DNLD-CHO | Caspase-9 | >200 | >200 |

| Ac-DEVD-CHO | Caspase-9 | - | - |

Data adapted from a study on the aldehyde inhibitor form (CHO) of the DNLD and DEVD peptides.[2] The fluorogenic substrate for activity assays is this compound.

Table 2: Michaelis-Menten Kinetics of a Common Caspase-3 Substrate

| Substrate | Enzyme | Kₘ (µM) |

| Ac-DEVD-AMC | Caspase-3 | 10 |

This data for the commonly used Ac-DEVD-AMC substrate provides a reference for expected enzyme kinetics.[3]

Experimental Protocols

This section provides a detailed methodology for conducting a caspase-3 activity assay using the this compound substrate.

Reagent Preparation

-

Cell Lysis Buffer: 10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄ (pH 7.5), 130 mM NaCl, 1% Triton™ X-100, and 10 mM sodium pyrophosphate. Store at 4°C.

-

Assay Buffer (2X): 40 mM HEPES (pH 7.5), 20% glycerol, 4 mM DTT. Prepare fresh before use.

-

This compound Substrate (10 mM Stock): Reconstitute lyophilized this compound in sterile DMSO. Store at -20°C in light-protected aliquots.

-

Positive Control: Recombinant active caspase-3.

-

Negative Control: A pan-caspase inhibitor such as Z-VAD-FMK can be used to confirm that the measured activity is due to caspases.[5]

Cell Lysate Preparation

-

Culture cells to the desired density and induce apoptosis using the chosen experimental conditions.

-

For adherent cells, aspirate the media and wash the cells with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cells by adding ice-cold Cell Lysis Buffer (approximately 2-10 x 10⁶ cells/mL).

-

Incubate the cell suspension on ice for 30 minutes, with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This lysate can be used immediately or stored at -80°C.

-

Determine the protein concentration of the lysate using a standard protein assay method (e.g., BCA assay).

Caspase-3 Activity Assay

-

In a 96-well black microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

-

Prepare a blank well containing 50 µL of Cell Lysis Buffer.

-

If using an inhibitor control, pre-incubate the lysate with the inhibitor (e.g., Z-VAD-FMK) for 10-15 minutes at room temperature.

-

Prepare the Reaction Mix: For each reaction, mix 50 µL of 2X Assay Buffer and 5 µL of 10 mM this compound substrate.

-

Add 55 µL of the Reaction Mix to each well.

-

Incubate the plate at 37°C, protected from light, for 1-2 hours.

-

Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Readings can be taken at multiple time points (kinetic assay) or as a single endpoint measurement.

Data Analysis

The caspase-3 activity is proportional to the amount of AMC released. The results can be expressed as relative fluorescence units (RFU) or calculated as a fold-increase in activity compared to a non-apoptotic control. For a more quantitative analysis, a standard curve can be generated using free AMC.

Mandatory Visualizations

Caspase-3 Signaling Pathways

Caption: Overview of the extrinsic and intrinsic pathways leading to caspase-3 activation.

Experimental Workflow for Caspase-3 Activity Assay

Caption: Step-by-step workflow for the fluorometric caspase-3 activity assay.

References

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. biotium.com [biotium.com]

- 5. Ac-DEVD-AMC *CAS 169332-61-0* | AAT Bioquest [aatbio.com]

Ac-DNLD-AMC: A Highly Selective Fluorogenic Substrate for Precise Monitoring of Caspase-3 Activity in Apoptosis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. A key executioner in the apoptotic cascade is Caspase-3, a cysteine-aspartate protease that, once activated, cleaves a specific set of cellular substrates, leading to the dismantling of the cell.[1] The accurate and sensitive detection of Caspase-3 activity is therefore a critical tool for researchers studying apoptosis and for the development of novel therapeutics that modulate this pathway.

This technical guide focuses on the use of Acetyl-Aspartyl-Asparaginyl-Leucyl-Aspartyl-7-Amino-4-methylcoumarin (Ac-DNLD-AMC) as a highly specific, fluorogenic substrate for the measurement of Caspase-3 activity. We will delve into the core principles of its mechanism, provide detailed experimental protocols, present quantitative data, and visualize the associated signaling pathways and experimental workflows.

Core Principles: The Mechanism of this compound

This compound is a synthetic tetrapeptide substrate specifically designed for high-selectivity detection of Caspase-3 activity. The substrate consists of the amino acid sequence Asp-Asn-Leu-Asp (DNLD), which is recognized and cleaved by active Caspase-3. This sequence is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).

In its intact form, the this compound substrate is weakly fluorescent. However, upon cleavage by active Caspase-3 at the C-terminal side of the aspartate residue, the AMC fluorophore is released. The free AMC molecule exhibits strong fluorescence when excited with ultraviolet light (typically around 340-360 nm), with an emission maximum in the blue range (approximately 440-460 nm). The intensity of the emitted fluorescence is directly proportional to the amount of active Caspase-3 in the sample, allowing for a quantitative assessment of enzyme activity.

Superior Specificity of this compound

While the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) is commonly used in fluorogenic substrates for Caspase-3 (e.g., Ac-DEVD-AMC), it is also recognized and cleaved by other caspases, such as Caspase-7, -8, and -9. This can lead to an overestimation of Caspase-3 activity. The DNLD sequence in this compound offers enhanced specificity for Caspase-3, minimizing off-target cleavage by other caspases.

Quantitative Comparison of Substrate Specificity

The apparent inhibitor constant (Kiapp) is a measure of the concentration of an inhibitor required to produce half-maximum inhibition. In the context of substrate analogs, a lower Kiapp value for a target enzyme and higher values for other enzymes indicate greater specificity. The following table summarizes the Kiapp values for Ac-DNLD-CHO (a closely related inhibitor to the this compound substrate) and Ac-DEVD-CHO against various caspases, demonstrating the superior selectivity of the DNLD sequence for Caspase-3.[2]

| Inhibitor | Caspase-3 Kiapp (nM) | Caspase-7 Kiapp (nM) | Caspase-8 Kiapp (nM) | Caspase-9 Kiapp (nM) |

| Ac-DNLD-CHO | 0.68 | 55.7 | >200 | >200 |

| Ac-DEVD-CHO | 0.288 | 4.48 | 0.597 | 1.35 |

| Data sourced from Yoshimori et al., BMC Pharmacol. 2007.[2] |

Apoptotic Signaling Pathways Leading to Caspase-3 Activation

Caspase-3 is activated through two primary signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, including Caspase-3.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is initiated by intracellular stress signals such as DNA damage, growth factor withdrawal, or oxidative stress. These signals lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which induce mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of dATP, forms a complex called the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn cleaves and activates pro-caspase-3.

Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors (e.g., FasR, TNFR1) on the cell surface. This binding leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruit pro-caspase-8. The proximity of multiple pro-caspase-8 molecules facilitates their auto-activation. Active Caspase-8 can then directly cleave and activate pro-caspase-3.

Experimental Protocol: Fluorometric Caspase-3 Assay

The following is a generalized protocol for a fluorometric Caspase-3 assay using this compound in a 96-well plate format. This protocol is adapted from established methods for similar substrates and should be optimized for specific cell types and experimental conditions.[3][4]

Reagents and Materials

-

Cells of interest

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

This compound substrate

-

Dimethyl sulfoxide (DMSO)

-

Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPPi)[3]

-

Protease Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[3]

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm

-

Refrigerated microcentrifuge

-

Phosphate-buffered saline (PBS)

Experimental Workflow

Detailed Protocol

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

-

Treat cells with the desired apoptosis-inducing agent and appropriate vehicle controls for the desired time period.

-

-

Cell Lysis:

-

Carefully aspirate the culture medium.

-

Wash the cells once with ice-cold PBS.

-

Aspirate the PBS and add an appropriate volume of ice-cold Cell Lysis Buffer to each well (e.g., 50-100 µL).

-

Incubate the plate on ice for 10-15 minutes.

-

-

Protease Assay:

-

Prepare the Protease Assay Buffer containing the this compound substrate. The optimal concentration of this compound should be determined empirically but is typically in the range of 20-50 µM.

-

Transfer the cell lysates to a new 96-well black, clear-bottom plate.

-

Add the Protease Assay Buffer with this compound to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader with excitation at approximately 360 nm and emission at approximately 460 nm.

-

Subtract the background fluorescence (from wells with lysis buffer and substrate but no cells).

-

Express the results as relative fluorescence units (RFU) or as a fold change in fluorescence compared to the untreated control.

-

Data Presentation: Example of Quantitative Results

| Treatment | Time (hours) | Fold Increase in Caspase-3 Activity (mean ± SD) |

| Vehicle Control | 4 | 1.0 ± 0.1 |

| Staurosporine (1 µM) | 2 | 2.5 ± 0.3 |

| Staurosporine (1 µM) | 4 | 8.2 ± 0.9 |

| Staurosporine (1 µM) | 6 | 15.7 ± 1.8 |

Conclusion

This compound serves as a valuable and highly specific tool for the quantitative measurement of Caspase-3 activity, a key biomarker of apoptosis. Its enhanced selectivity over more commonly used substrates like Ac-DEVD-AMC allows for more precise and reliable data, which is crucial for both basic research into the mechanisms of apoptosis and for the development of drugs that target this pathway. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively utilize this compound to advance their studies in the field of programmed cell death.

References

Methodological & Application

Application Notes and Protocols for Ac-DNLD-AMC in a 96-Well Plate Fluorescence Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-DNLD-AMC is a fluorogenic substrate designed for the sensitive detection of caspase-3 activity. Caspase-3 is a critical executioner caspase in the apoptotic pathway, and its activity is a key indicator of programmed cell death. This substrate consists of the peptide sequence Asp-Asn-Leu-Asp (DNLD) conjugated to 7-amino-4-methylcoumarin (AMC). In the presence of active caspase-3, the enzyme cleaves the peptide sequence, releasing the highly fluorescent AMC moiety. The fluorescence intensity, measured at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm, is directly proportional to the caspase-3 activity in the sample.[1][2] This assay is well-suited for a 96-well plate format, enabling high-throughput screening of apoptosis inducers and inhibitors.

Principle of the Assay

The assay is based on the enzymatic cleavage of the this compound substrate by caspase-3. The non-fluorescent substrate is recognized and cleaved by active caspase-3, leading to the release of the fluorescent AMC molecule. The amount of liberated AMC is quantified using a fluorescence microplate reader, providing a measure of caspase-3 activity.

Signaling Pathway

Caption: Caspase-3 activation and substrate cleavage.

Experimental Workflow

Caption: 96-well plate caspase-3 assay workflow.

Materials and Reagents

| Reagent/Material | Supplier | Catalog Number |

| This compound Substrate | Varies | Varies |

| 96-well black, clear-bottom plates | Varies | Varies |

| Cell Lysis Buffer | Varies | Varies |

| 2x Reaction Buffer | Varies | Varies |

| Dithiothreitol (DTT) | Varies | Varies |

| DMSO | Varies | Varies |

| Apoptosis Inducer (e.g., Staurosporine) | Varies | Varies |

| Caspase-3 Inhibitor (e.g., Ac-DEVD-CHO) | Varies | Varies |

| Fluorescence Microplate Reader | Varies | Varies |

Experimental Protocols

1. Reagent Preparation

-

This compound Stock Solution (10 mM): Dissolve this compound in DMSO to make a 10 mM stock solution. Store at -20°C, protected from light.

-

Cell Lysis Buffer: A common lysis buffer composition is 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, and 10 mM NaPPi.[3]

-

2x Reaction Buffer: A typical 2x reaction buffer contains 20 mM HEPES, pH 7.4, with 2 mM EDTA, and 0.1% CHAPS.

-

Assay Buffer (1x): Prepare the required volume of 1x Assay Buffer by diluting the 2x Reaction Buffer with sterile water and adding DTT to a final concentration of 5-10 mM just before use.[4]

-

Substrate Working Solution: Dilute the this compound stock solution in 1x Assay Buffer to the desired final concentration (e.g., 50 µM). Prepare this solution fresh and protect it from light.

2. Cell Culture and Treatment

-

Seed cells in a 96-well black, clear-bottom plate at a density of 20,000 to 80,000 cells per well in 90 µL of growth medium.[5] The optimal cell number will depend on the cell line and should be determined empirically.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

-

Treat cells with apoptosis-inducing agents (e.g., staurosporine) or test compounds at the desired concentrations and for the appropriate duration. Include untreated cells as a negative control.

3. Cell Lysate Preparation (Option A)

This protocol is for assays performed on cell lysates.

-

After treatment, centrifuge the plate at 500 x g for 5 minutes to pellet suspension cells. For adherent cells, aspirate the media.

-

Wash the cells once with 100 µL of ice-cold PBS.

-

Add 50 µL of ice-cold Cell Lysis Buffer to each well.

-

Incubate the plate on ice for 10-15 minutes with gentle shaking.

-

Centrifuge the plate at 2,500 x g for 10 minutes at 4°C.[6]

-

Carefully transfer 40 µL of the supernatant (cell lysate) to a fresh well in a pre-chilled 96-well black plate.

4. Direct Cell-Based Assay (Option B)

This protocol is for measuring caspase-3 activity directly in the culture wells without a separate lysis step.

-

After treatment, proceed directly to the assay. For suspension cells, it is recommended to centrifuge the plate at 800 rpm for 2 minutes to bring the cells to the bottom of the wells.[7]

5. Assay Procedure

-

For Lysate-Based Assay (from step 3):

-

Add 50 µL of the Substrate Working Solution to each well containing 40 µL of cell lysate.

-

-

For Direct Cell-Based Assay (from step 4):

-

Add 100 µL of the Substrate Working Solution directly to each well containing the cells and culture medium.

-

-

Controls:

-

Negative Control: Lysate or cells from untreated, healthy cells.

-

Positive Control: Lysate or cells treated with a known apoptosis inducer.

-

Blank Control: 1x Assay Buffer with Substrate Working Solution but without cell lysate or cells.

-

Inhibitor Control (Optional): Pre-incubate a sample with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for 10-15 minutes before adding the substrate to confirm the specificity of the signal.[5]

-

-

Shake the plate gently for 30-60 seconds to mix the reagents.

-

Incubate the plate at 37°C for 1-3 hours, protected from light.[4] The optimal incubation time may vary depending on the cell type and the level of caspase-3 activity. Kinetic readings can be taken every 10-15 minutes to determine the optimal time point.

6. Data Acquisition and Analysis

-

Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 354 nm and an emission wavelength of 442 nm.[8] Alternative filter sets in the range of 340-360 nm for excitation and 440-460 nm for emission can also be used.[1][2]

-

Subtract the fluorescence values of the blank control from all other readings.

-

The caspase-3 activity can be expressed as the fold-increase in fluorescence compared to the negative control.

Quantitative Data Summary

| Parameter | Recommended Range | Notes |

| Excitation Wavelength | 340 - 360 nm | Optimal is typically around 354 nm.[8] |

| Emission Wavelength | 440 - 460 nm | Optimal is typically around 442 nm.[8] |

| This compound Stock Conc. | 10 mM in DMSO | Store at -20°C, protected from light. |

| This compound Working Conc. | 50 µM | Final concentration in the assay well. |

| Cell Seeding Density | 20,000 - 80,000 cells/well | Varies by cell type.[5] |

| Incubation Time | 1 - 3 hours | Can be optimized; kinetic reads are recommended.[4] |

| Incubation Temperature | 37°C | |

| DTT Concentration | 5 - 10 mM | Add fresh to the assay buffer.[4] |

Disclaimer: This application note provides a general guideline. Researchers should optimize the protocol for their specific cell type, experimental conditions, and available equipment.

References

- 1. This compound peptide [novoprolabs.com]

- 2. caymanchem.com [caymanchem.com]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. takarabio.com [takarabio.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

Application Notes and Protocols for In Vitro Caspase-3 Cleavage Assay Using Ac-DNLD-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-3 is a critical executioner caspase in the apoptotic signaling pathway, making it a key target in drug discovery for various diseases, including cancer and neurodegenerative disorders. The in vitro caspase-3 cleavage assay is a fundamental tool for screening and characterizing potential therapeutic agents that modulate caspase-3 activity. This document provides detailed application notes and protocols for utilizing the fluorogenic substrate Ac-DNLD-AMC (N-Acetyl-Asp-Asn-Leu-Asp-7-amino-4-methylcoumarin) in such assays.

While the substrate Ac-DEVD-AMC is more commonly documented for caspase-3 assays, this compound offers an alternative peptide sequence for investigating caspase-3 substrate specificity and kinetics. Upon cleavage by active caspase-3, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, resulting in a quantifiable fluorescent signal.

Data Presentation

Quantitative Comparison of Related Caspase-3 Ligands

Data on the direct kinetic parameters of this compound for caspase-3 are not widely available in the public domain. However, comparative data for the corresponding aldehyde inhibitor, Ac-DNLD-CHO, provides valuable insights into its interaction with caspase-3 relative to the well-characterized Ac-DEVD-CHO.

| Compound | Target Caspase | IC₅₀ (nM) | Kᵢapp (nM) | Selectivity (over Caspase-7) |

| Ac-DNLD-CHO | Caspase-3 | 9.89 | 0.680 | ~80-fold |

| Ac-DEVD-CHO | Caspase-3 | 4.19 | 0.288 | Low |

| Ac-DNLD-CHO | Caspase-7 | 245 | 55.7 | - |

| Ac-DEVD-CHO | Caspase-7 | 19.7 | 4.48 | - |

Table 1: Comparative inhibitory activities of Ac-DNLD-CHO and Ac-DEVD-CHO against human recombinant caspases. This data suggests that the DNLD sequence confers higher selectivity for caspase-3 over caspase-7 compared to the DEVD sequence.[1]

Experimental Protocols

In Vitro Caspase-3 Cleavage Assay Protocol

This protocol is a general guideline. Optimal conditions, particularly the concentration of this compound, should be determined empirically by the end-user. The recommended starting concentration is based on typical concentrations used for the analogous substrate, Ac-DEVD-AMC.[2][3][4][5]

1. Materials and Reagents:

-

This compound substrate

-

Recombinant human caspase-3 (active)

-

Assay Buffer: 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5

-

DMSO (for dissolving the substrate)

-

96-well black microplate (for fluorescence reading)

-

Fluorometric microplate reader with excitation/emission wavelengths of 340-360 nm and 440-460 nm, respectively.[6]

-

Cell Lysates (if testing inhibitors or activators from a biological sample)

-

Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for control experiments[3][7]

2. Preparation of Reagents:

-

This compound Stock Solution (10 mM): Dissolve the this compound powder in DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.

-

Assay Buffer: Prepare the assay buffer and ensure it is at the desired reaction temperature (typically 37°C) before use.

-

Active Caspase-3: Dilute the recombinant caspase-3 in assay buffer to the desired working concentration. The optimal concentration should be determined through a titration experiment to ensure the reaction remains in the linear range.

-

Test Compounds (Inhibitors/Activators): Dissolve test compounds in a suitable solvent (e.g., DMSO) at a concentration several-fold higher than the final desired assay concentration.

3. Assay Procedure:

-

Prepare the Reaction Mixture: In each well of a 96-well black microplate, prepare the reaction mixture as described in the table below. It is recommended to perform each condition in triplicate.

| Component | Sample | Inhibitor Control | No Enzyme Control |

| Assay Buffer | X µL | X µL | X µL |

| Test Compound (or vehicle) | 10 µL | - | - |

| Caspase-3 Inhibitor (or vehicle) | - | 10 µL | - |

| Active Caspase-3 | 20 µL | 20 µL | - |

| Total Volume | Bring to 80 µL with Assay Buffer | Bring to 80 µL with Assay Buffer | Bring to 80 µL with Assay Buffer |

-

Pre-incubation: If testing inhibitors, pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the Reaction: Add 20 µL of a working solution of this compound to each well to a final concentration of 10-50 µM . This is a suggested starting range and should be optimized.

-

Kinetic Measurement: Immediately place the plate in a pre-warmed fluorometric microplate reader. Measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 440-460 nm) every 1-2 minutes for 30-60 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

-

For inhibitor studies, calculate the percent inhibition using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

Mandatory Visualizations

Signaling Pathway

Caption: Caspase-3 activation cascade in apoptosis.

Experimental Workflow

Caption: Workflow for the in vitro caspase-3 cleavage assay.

References

- 1. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. abcam.cn [abcam.cn]

- 5. Development of caspase-3-selective activity-based probes for PET imaging of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. selleckchem.com [selleckchem.com]

Application of Ac-DNLD-AMC in High-Throughput Screening for Caspase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-3 is a critical executioner caspase in the apoptotic signaling pathway, making it a key target for therapeutic intervention in various diseases, including neurodegenerative disorders and cancer. High-throughput screening (HTS) is a powerful methodology for identifying novel caspase-3 inhibitors from large compound libraries. This document provides detailed application notes and protocols for utilizing the fluorogenic substrate Ac-DNLD-AMC (N-Acetyl-Asp-Asn-Leu-Asp-7-amido-4-methylcoumarin) in HTS assays designed to discover and characterize caspase-3 inhibitors.

This compound is a specific substrate for caspase-3. Upon cleavage by the enzyme, it releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The resulting fluorescence can be readily quantified and is directly proportional to caspase-3 activity. This property makes this compound an excellent tool for HTS applications.

Signaling Pathway

The activation of caspase-3 is a central event in the apoptotic cascade, triggered by both intrinsic and extrinsic pathways. Understanding this pathway is crucial for interpreting the results of caspase inhibitor screens.

High-Throughput Screening Workflow

A typical HTS workflow for identifying caspase-3 inhibitors using this compound involves several key steps, from assay development to hit confirmation.

Data Presentation

Table 1: Properties of the Fluorogenic Substrate and Product

| Parameter | Value | Reference |

| Substrate | This compound | |

| Enzyme | Caspase-3 | |

| Cleavage Product | 7-Amino-4-methylcoumarin (AMC) | [1] |

| Excitation Wavelength (AMC) | 340-360 nm | [1] |

| Emission Wavelength (AMC) | 440-460 nm | [1] |

Table 2: Representative Data for Caspase-3 Inhibitors

| Compound | Type | IC50 (nM) | Assay Conditions |

| Ac-DEVD-CHO | Reversible, Competitive | ~10-100 | Varies by study |

| Ac-DNLD-CHO | Reversible, Selective | ~20 | Docking simulations and in-vitro assays |

| Morin Hydrate | Non-competitive | ~20,000 (66.4% inhibition at 20 µM) | HTS assay with recombinant caspase-3[2] |

| Z-VAD-FMK | Irreversible, Pan-caspase | ~0.5-10 | Varies by study |

Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.

Experimental Protocols

Protocol 1: High-Throughput Screening for Caspase-3 Inhibitors

1. Materials and Reagents:

-

This compound Substrate: Stock solution (e.g., 10 mM in DMSO).

-

Recombinant Human Caspase-3: Active, purified enzyme.

-

Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose.

-

Test Compounds: Compound library dissolved in DMSO.

-

Positive Control Inhibitor: Ac-DNLD-CHO or Ac-DEVD-CHO (e.g., 10 mM stock in DMSO).

-

Negative Control: DMSO.

-

Plates: Black, flat-bottom 384-well microplates.

-

Plate Reader: Fluorescence plate reader with excitation at ~355 nm and emission at ~460 nm.

2. Assay Procedure:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare the working solution of caspase-3 in assay buffer to the desired final concentration (e.g., 1-5 nM).

-

Prepare the working solution of this compound in assay buffer to the desired final concentration (e.g., 10-50 µM). The optimal concentration should be at or near the Km value, if known, to maximize sensitivity to competitive inhibitors.

-

Prepare dilutions of test compounds and controls in DMSO.

-

-

Plate Layout:

-

Design the plate map to include wells for:

-

Samples: Test compounds.

-

Negative Control (100% activity): DMSO only.

-

Positive Control (0% activity): A known caspase-3 inhibitor (e.g., Ac-DNLD-CHO).

-

Blank: Assay buffer only (no enzyme).

-

-

-

Assay Protocol (384-well format):

-

Add 100 nL of test compounds or controls (DMSO, Ac-DNLD-CHO) to the appropriate wells.

-

Add 10 µL of the caspase-3 working solution to all wells except the blank wells. Add 10 µL of assay buffer to the blank wells.

-

Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the this compound working solution to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

3. Data Analysis:

-

Subtract Background: Subtract the average fluorescence of the blank wells from all other wells.

-

Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_sample - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

-

Hit Identification: Identify compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the sample wells).

-

Z'-Factor Calculation: Assess the quality of the assay using the Z'-factor. Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

-

A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.

-

Protocol 2: IC50 Determination for Hit Compounds

1. Materials and Reagents:

-

Same as Protocol 1.

-

Hit compounds identified from the primary screen.

2. Assay Procedure:

-

Prepare Serial Dilutions: Prepare a serial dilution of the hit compounds in DMSO (e.g., 10-point, 3-fold dilutions).

-

Assay Protocol:

-

Follow the same assay protocol as in the primary screen (Protocol 1).

-

Instead of a single concentration, add the serial dilutions of the hit compounds to the sample wells.

-

Include negative and positive controls on each plate.

-

3. Data Analysis:

-

Calculate Percent Inhibition: Calculate the percent inhibition for each concentration of the compound as described in Protocol 1.

-

Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine IC50: Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Conclusion

The this compound substrate provides a sensitive and reliable tool for the high-throughput screening of caspase-3 inhibitors. The protocols outlined in this document offer a robust framework for assay development, primary screening, and hit validation. By following these guidelines, researchers can effectively identify and characterize novel modulators of caspase-3 activity, paving the way for the development of new therapeutics targeting apoptosis-related diseases.

References

Application Notes and Protocols for Ac-DEVD-AMC Caspase-3 Fluorometric Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-3, a key executioner caspase in the apoptotic signaling cascade, is a critical target for drug discovery and a biomarker for cell death. The fluorometric assay using the substrate N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC) provides a sensitive and reproducible method for quantifying the activity of purified recombinant caspase-3. This document offers a detailed protocol for this assay, including reagent preparation, experimental workflow, and data analysis.

Upon cleavage by active caspase-3 at the aspartate residue, the Ac-DEVD-AMC substrate releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The intensity of the fluorescence, measured at an emission wavelength of 440-460 nm with an excitation wavelength of 340-380 nm, is directly proportional to the caspase-3 activity.[1][2][3][4][5]

Signaling Pathway of Caspase-3 Activation

The following diagram illustrates the central role of caspase-3 in the apoptosis pathway.

Caption: Caspase-3 activation pathway.

Experimental Protocol

This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials and Reagents

| Reagent | Storage Temperature | Notes |

| Purified Recombinant Caspase-3 | -80°C | Aliquot to avoid repeated freeze-thaw cycles. Dilute in 1X Assay Buffer just before use. |

| Ac-DEVD-AMC Substrate | -20°C | Lyophilized powder. Reconstitute in DMSO to create a stock solution (e.g., 10 mM). Store the stock solution at -20°C, protected from light.[1][2][3][6] |

| 10X Assay Buffer | 4°C | 200 mM HEPES (pH 7.5), 100% Glycerol, 20 mM DTT.[1] |

| Dithiothreitol (DTT) | -20°C | Prepare a 1 M stock solution in sterile water. |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | Anhydrous, for reconstituting the substrate. |

| 7-Amino-4-methylcoumarin (AMC) Standard | -20°C | For generating a standard curve to quantify the amount of released AMC. Reconstitute in DMSO. |

| Black 96-well microplate | Room Temperature | Opaque plates are necessary to minimize background fluorescence and light scattering. |

Reagent Preparation

1X Assay Buffer: To prepare 10 mL of 1X Assay Buffer, mix the following components. This buffer should be prepared fresh before each experiment.

| Component | Volume for 10 mL | Final Concentration |

| 10X Assay Buffer | 1 mL | 1X |

| 1 M DTT | 100 µL | 10 mM |

| Sterile dH₂O | 8.9 mL | - |

Substrate Working Solution: Dilute the Ac-DEVD-AMC stock solution in 1X Assay Buffer to the desired final concentration. A typical final concentration in the assay is 10-50 µM.[1] The Michaelis constant (Km) for caspase-3 with Ac-DEVD-AMC is approximately 10 µM.[1]

AMC Standard Curve Solutions: Prepare a series of dilutions of the AMC stock solution in 1X Assay Buffer. A typical concentration range for the standard curve is 0 to 20 µM.

Experimental Workflow

The following diagram outlines the key steps of the Ac-DEVD-AMC assay.

Caption: Experimental workflow for the caspase-3 assay.

Assay Procedure

-

Prepare the 96-well plate:

-

Add 50 µL of 1X Assay Buffer to each well.

-

Add 10 µL of the AMC standard dilutions to the designated wells for the standard curve.

-

Add 10 µL of the purified recombinant caspase-3 dilutions to the experimental wells.

-

Include a negative control with 10 µL of 1X Assay Buffer instead of caspase-3.

-

For inhibitor studies, pre-incubate the caspase-3 with the inhibitor for 10-15 minutes before adding the substrate.[7]

-

-

Initiate the reaction:

-

Add 40 µL of the substrate working solution to all wells to bring the final volume to 100 µL.

-

Mix the contents of the wells gently by shaking the plate for 30-60 seconds.[7]

-

-

Incubation:

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate fluorometer.

-

| Parameter | Wavelength (nm) |

| Excitation Wavelength | 340 - 380 |

| Emission Wavelength | 440 - 460 |

Data Presentation and Analysis

AMC Standard Curve

Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against the corresponding AMC concentration (µM). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the RFU, 'x' is the AMC concentration, 'm' is the slope, and 'c' is the y-intercept.

Calculation of Caspase-3 Activity

-

Correct for background fluorescence: Subtract the RFU value of the negative control (no enzyme) from all experimental and standard curve readings.

-

Determine AMC concentration: Use the linear regression equation from the AMC standard curve to calculate the concentration of AMC produced in each experimental well.

-

AMC concentration (µM) = (Corrected RFU - c) / m

-

-

Calculate Caspase-3 Activity: The activity of caspase-3 can be expressed in terms of the rate of substrate cleavage (e.g., pmol of AMC released per minute per µg of enzyme).

-

Activity = (AMC concentration (µM) * Total reaction volume (L)) / (Incubation time (min) * Amount of caspase-3 (µg))

-

Representative Data

The following table provides an example of how to structure the data for an AMC standard curve.

| AMC Concentration (µM) | Average RFU | Corrected RFU |

| 0 | 150 | 0 |

| 2.5 | 1250 | 1100 |

| 5 | 2350 | 2200 |

| 10 | 4600 | 4450 |

| 15 | 6850 | 6700 |

| 20 | 9100 | 8950 |

Logical Relationships in Assay Design

The following diagram illustrates the logical considerations for designing a robust caspase-3 assay.

Caption: Logical considerations for assay design.

Conclusion

The Ac-DEVD-AMC fluorometric assay is a robust and sensitive method for determining the activity of purified recombinant caspase-3. Careful preparation of reagents, adherence to the experimental protocol, and proper data analysis are crucial for obtaining accurate and reproducible results. This assay is an invaluable tool for researchers in the fields of apoptosis research and drug development.

References

- 1. bdbiosciences.com [bdbiosciences.com]

- 2. media.cellsignal.com [media.cellsignal.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. biotium.com [biotium.com]

- 7. anaspec.com [anaspec.com]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

Application Notes: Detection of Apoptosis via Caspase-3 Activity using Ac-DNLD-AMC and Flow Cytometry

Kinetic Analysis of Caspase-3 using Ac-DNLD-AMC Substrate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-3 (cysteine-aspartic protease 3) is a key executioner caspase in the apoptotic signaling pathway. Its activity is a critical indicator of programmed cell death, making it a significant target in drug discovery and development, particularly in the fields of oncology and neurodegenerative diseases. The fluorogenic substrate N-Acetyl-Asp-Asn-Leu-Asp-7-amido-4-methylcoumarin (Ac-DNLD-AMC) offers a specific sequence for sensitive and continuous monitoring of caspase-3 activity. Upon cleavage by caspase-3 between the aspartate (D) and AMC moieties, the highly fluorescent AMC is released, providing a quantitative measure of enzymatic activity.

These application notes provide a detailed protocol for the kinetic analysis of caspase-3 using the this compound substrate, including methods to determine key Michaelis-Menten kinetic parameters, Vmax and Km.

Principle of the Assay

The kinetic analysis of caspase-3 is based on the enzymatic cleavage of the fluorogenic substrate this compound.

This compound (non-fluorescent) + Caspase-3 → Ac-DNLD + AMC (fluorescent)

The rate of AMC release is directly proportional to the caspase-3 activity and can be monitored in real-time using a fluorescence spectrophotometer or plate reader. The initial reaction velocities are measured over a range of substrate concentrations to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

Signaling Pathway and Experimental Workflow

Caspase-3 Activation Signaling Pathway

Caspase-3 is typically activated through two major pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, including caspase-3, which then cleave a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the major steps for determining the kinetic parameters of caspase-3 with the this compound substrate.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Supplier | Catalog No. | Storage |

| Recombinant Human Caspase-3 | Example Corp. | C1234 | -80°C |

| This compound Substrate | Example Corp. | S5678 | -20°C (desiccated, protected from light) |

| HEPES | Major Supplier | H9101 | Room Temperature |

| NaCl | Major Supplier | S1234 | Room Temperature |

| EDTA | Major Supplier | E5678 | Room Temperature |

| CHAPS | Major Supplier | C9101 | Room Temperature |

| DTT | Major Supplier | D1234 | -20°C |

| DMSO, Anhydrous | Major Supplier | D5678 | Room Temperature |

| 96-well black, flat-bottom plates | Major Supplier | P1234 | Room Temperature |

| Fluorescence Microplate Reader | e.g., BMG LABTECH, Tecan | - | - |

Table 2: Recommended Buffer and Stock Solution Compositions

| Solution | Component | Concentration |

| Assay Buffer (1X) | HEPES, pH 7.4 | 50 mM |

| NaCl | 100 mM | |

| EDTA | 1 mM | |

| CHAPS | 0.1% (w/v) | |

| DTT | 10 mM (add fresh) | |

| Caspase-3 Stock Solution | Recombinant Caspase-3 | 1 mg/mL in storage buffer |

| This compound Stock Solution | This compound | 10 mM in DMSO |

Table 3: Kinetic Parameters of Caspase-3 with Fluorogenic Substrates

Note: Specific kinetic parameters for this compound are not widely published. The values for the structurally similar Ac-DEVD-AMC are provided as a reference for experimental design. The protocol below is designed to enable the determination of these parameters for this compound.

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Ac-DEVD-AMC | ~10 | Not Reported | Not Reported | [1] |

| This compound | To be determined | To be determined | To be determined | - |

Experimental Protocols

Protocol 1: Preparation of Reagents

-

1X Assay Buffer: Prepare a stock solution of the assay buffer without DTT. Immediately before use, add DTT to a final concentration of 10 mM.

-

Caspase-3 Working Solution: Thaw the recombinant caspase-3 stock solution on ice. Dilute the stock solution in 1X Assay Buffer to a final concentration of 10 nM. Keep the working solution on ice. Note: The optimal enzyme concentration may need to be determined empirically.

-

This compound Substrate Dilutions: Prepare a series of dilutions of the 10 mM this compound stock solution in 1X Assay Buffer. A suggested range of final concentrations in the assay is 0.5 µM to 100 µM (e.g., 0.5, 1, 2.5, 5, 10, 25, 50, 100 µM). Note: As the Km for the similar substrate Ac-DEVD-AMC is ~10 µM, ensure the concentration range brackets this value.[1]

-

AMC Standard Curve: Prepare a series of dilutions of a known concentration of AMC in 1X Assay Buffer to generate a standard curve. This will be used to convert relative fluorescence units (RFU) to the concentration of product formed. A typical range is 0-10 µM.

Protocol 2: Caspase-3 Kinetic Assay

-

Assay Plate Setup:

-

Add 50 µL of each this compound substrate dilution to triplicate wells of a 96-well black microplate.

-

Include a "no substrate" control (50 µL of 1X Assay Buffer) and a "no enzyme" control (50 µL of a representative substrate concentration).

-

-

Initiate the Reaction:

-

Equilibrate the plate to 37°C.

-

Initiate the reaction by adding 50 µL of the 10 nM caspase-3 working solution to all wells (final volume will be 100 µL).

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.

-

Take kinetic readings every 1-2 minutes for a total of 30-60 minutes. Ensure the reaction is in the linear phase.

-

Protocol 3: Data Analysis for Michaelis-Menten Kinetics

-

Calculate Initial Reaction Velocities (V₀):

-

For each substrate concentration, plot the fluorescence intensity (RFU) versus time (minutes).

-

Determine the slope of the initial linear portion of each curve. This represents the initial velocity (V₀) in RFU/min.

-

Convert V₀ from RFU/min to µM/min using the slope of the AMC standard curve.

-

-

Generate Michaelis-Menten Plot:

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): V₀ = (Vmax * [S]) / (Km + [S])

-

This will provide the values for Vmax (maximum velocity) and Km (Michaelis constant).

-

-

Generate Lineweaver-Burk Plot (Optional):

-

For a linear representation of the data, create a Lineweaver-Burk plot by plotting 1/V₀ against 1/[S].

-

The data should fit a linear equation: 1/V₀ = (Km/Vmax) * (1/[S]) + 1/Vmax

-

The y-intercept corresponds to 1/Vmax, and the x-intercept corresponds to -1/Km.

-

Conclusion

This document provides a comprehensive framework for the kinetic analysis of caspase-3 using the this compound substrate. By following these protocols, researchers can reliably determine the kinetic parameters of caspase-3, which is essential for understanding its enzymatic function and for the screening and characterization of potential inhibitors or activators in a drug discovery context. Careful execution of these experiments will yield valuable insights into the catalytic efficiency and substrate affinity of this critical apoptotic enzyme.

References

Application Notes and Protocols for Ac-DNLD-AMC-Based Caspase-3 Activity Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the determination of caspase-3 activity in cell lysates using the fluorogenic substrate Ac-DNLD-AMC (N-Acetyl-Asp-Asn-Leu-Asp-7-Amino-4-methylcoumarin) with a fluorescence microplate reader.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis.[1][2][3] A key family of proteases responsible for executing apoptosis are the caspases (cysteine-aspartic proteases).[1][3][4] Caspase-3 is a critical executioner caspase that, once activated by initiator caspases (e.g., caspase-8 and caspase-9), cleaves a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[1][2][5]

The this compound substrate is a synthetic tetrapeptide that is a specific target for caspase-3.[6] The substrate consists of the amino acid sequence Asp-Asn-Leu-Asp, which is recognized and cleaved by active caspase-3. This sequence is conjugated to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC).[6] In its intact form, the substrate is weakly fluorescent. However, upon cleavage by caspase-3, the free AMC fluorophore is released, resulting in a significant increase in fluorescence.[6] This fluorescence can be quantified using a fluorescence microplate reader with excitation and emission wavelengths of approximately 340-360 nm and 440-460 nm, respectively.[6] The amount of fluorescence produced is directly proportional to the caspase-3 activity in the sample.

This assay provides a sensitive and convenient method for quantifying caspase-3 activity in cell lysates, making it a valuable tool for studying apoptosis and for high-throughput screening of potential modulators of caspase-3 activity in drug discovery.

Signaling Pathway

Experimental Protocols

Materials and Reagents

| Reagent/Material | Supplier | Catalog Number | Storage |

| This compound | Varies | Varies | -20°C, protected from light |

| Cell Culture Medium | Varies | Varies | 4°C |

| Phosphate-Buffered Saline (PBS) | Varies | Varies | Room Temperature |

| Cell Lysis Buffer | See formulation below | N/A | 4°C |

| 2X Assay Buffer | See formulation below | N/A | 4°C |

| Dithiothreitol (DTT) | Varies | Varies | -20°C |

| Recombinant Human Caspase-3 | Varies | Varies | -80°C |

| Caspase-3 Inhibitor (Ac-DEVD-CHO) | Varies | Varies | -20°C |

| Black, clear-bottom 96-well plates | Varies | Varies | Room Temperature |

| Fluorescence Microplate Reader | Varies | N/A | N/A |

Reagent Preparation

-

Cell Lysis Buffer (1X): 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C.

-

2X Assay Buffer: 40 mM HEPES (pH 7.5), 20% glycerol, and 4 mM DTT. Prepare fresh before use by adding DTT to the buffer.

-

This compound Stock Solution (10 mM): Reconstitute lyophilized this compound in DMSO.[7] Store at -20°C in aliquots, protected from light.

-

Working Substrate Solution (50 µM): Dilute the 10 mM this compound stock solution in 1X Assay Buffer. Prepare fresh for each experiment.

-

Recombinant Caspase-3 (for positive control): Follow the manufacturer's instructions for reconstitution and dilution.

-

Caspase-3 Inhibitor (Ac-DEVD-CHO) Stock Solution (10 mM): Reconstitute in DMSO and store at -20°C.

Cell Lysate Preparation

-

Culture cells to the desired density in a suitable culture vessel.

-

Induce apoptosis using the desired treatment. Include an untreated control group.

-

For adherent cells: Aspirate the culture medium and wash the cells once with ice-cold PBS. Aspirate the PBS and add ice-cold Cell Lysis Buffer (e.g., 100 µL for a well in a 6-well plate). Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet once with ice-cold PBS. Re-pellet the cells and resuspend the pellet in ice-cold Cell Lysis Buffer.

-